N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide

Lipophilicity Membrane permeability ADME

MT1/MT2 research remains constrained by the near-ubiquitous 5-methoxyindole scaffold, limiting chemotype diversity in screening panels. This 6-methoxyindole probe directly resolves that gap. • logP 3.7 vs. 1.6 for melatonin-enables peripheral receptor targeting and CNS penetration profiling with >2 log unit lipophilicity shift. • TPSA 69.3 Ų, 3 HBA/2 HBD-distinct pharmacophoric fingerprint for in silico docking against melatonin receptor homology models. • Validated for panel screening; structurally orthogonal to melatonin enables identification of subtype-selective chemotypes. Custom synthesis available with rapid global delivery.

Molecular Formula C19H20N2O2
Molecular Weight 308.4 g/mol
Cat. No. B12115417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide
Molecular FormulaC19H20N2O2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCCC2=CNC3=C2C=CC(=C3)OC
InChIInChI=1S/C19H20N2O2/c1-13-5-3-4-6-16(13)19(22)20-10-9-14-12-21-18-11-15(23-2)7-8-17(14)18/h3-8,11-12,21H,9-10H2,1-2H3,(H,20,22)
InChIKeyJTBINGCNLXLVMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 47 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide: Baseline Profile


N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide is a synthetic small-molecule indole derivative (C19H20N2O2, MW 308.38) featuring a 6-methoxyindole core linked via an ethylamine spacer to a 2-methylbenzamide moiety . Its structure distinguishes it from the endogenous hormone melatonin (5-methoxy-N-acetyltryptamine) by the position of the methoxy group and the nature of the acyl substituent, placing it within a class of indole-based ligands investigated for melatonin receptor modulation and other pharmacological targets [1]. The compound is commercially available as a screening compound, with its catalog-level computed properties (logP 3.7, topological polar surface area 69.3 Ų, logSw -4.41) providing a quantitative baseline for initial selection and differentiation from simpler indole analogs .

Scaffold Class 6‑Methoxyindole screening probe with 2‑methylbenzamide cap; distinct from 5‑methoxyindole melatonin analogs
Property Baseline Computed logP, TPSA, and logSw available for permeability and solubility modeling in early‑stage screening
Research Context Melatonin receptor modulation studies and indole‑based GPCR ligand exploration; class‑level SAR supports 6‑methoxy as a viable pharmacophore

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide: Substitution Risks


Substitution among indole-based analogs for procurement purposes is unreliable because even minor structural changes in the methoxy position and benzamide substitution produce substantial shifts in key physicochemical parameters. Moving from a 5-methoxy (melatonin-type) to a 6-methoxy substitution, or from an acetamide to a 2-methylbenzamide group, markedly alters lipophilicity and hydrogen-bonding capacity: computed logP for this compound is 3.7 versus 1.6 for melatonin, and its topological polar surface area (TPSA) of 69.3 Ų differs from melatonin's 54.1 Ų [1]. A direct structural analog, the 2-methoxybenzamide variant (C19H20N2O3), introduces an additional oxygen that further modifies solubility and hydrogen-bond acceptor count, illustrating that compounds within the same nominal class display non-overlapping property spaces that directly impact membrane permeability, solubility, and off-target potential [2].

5‑ vs. 6‑Methoxy Shift
Positional isomerism alters hydrogen‑bonding networks and receptor‑binding topology; class‑level SAR may not transfer directly, and simple replacement with 5‑methoxy analogs can confound assay interpretation.
Benzamide Substitution
2‑Methylbenzamide versus acetamide or 2‑methoxybenzamide changes lipophilicity and H‑bond capacity, shifting ADME profiles and off‑target potential. Direct structural analogs occupy non‑overlapping property space.
Property Space Overlap
Computed logP, TPSA, and solubility indices place this compound outside the typical melatonin‑analog range; procurement of a standard 5‑methoxy ligand instead may lead to mismatched permeability and solubility behavior in cellular assays.

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide: Differentiation Evidence


Lipophilicity Comparison vs. Melatonin

The target compound exhibits a computed logP of 3.7, which is substantially higher than melatonin's reported XLogP of 1.6 (Guide to Pharmacology) or experimentally determined logP of ~1.2–1.6 [1]. This 2.1–2.5 log unit increase indicates a >100-fold greater predicted partition into octanol, consistent with enhanced membrane permeability potential but also reduced aqueous solubility.

logP vs. Melatonin
Cross‑study comparable
+2.1 to +2.5 ΔlogP
Target 3.7 Melatonin 1.2–1.6
Indicates substantially higher lipophilicity; supports permeability and solubility differentiation in membrane‑based assays
Computed logP (ChemDiv) vs. IUPHAR and experimental literature; experimental logD confirmation advised
Lipophilicity Membrane permeability ADME

TPSA Comparison vs. Melatonin

The target compound's computed topological polar surface area (TPSA) is 69.3 Ų, compared to 54.12 Ų reported for melatonin [1]. This 15.2 Ų increase reflects the additional polar amide and the altered electronic distribution from the 6-methoxy and 2-methylbenzamide groups, placing the compound closer to the commonly cited 90 Ų threshold for good bioavailability but still below it, while being significantly more polar than melatonin.

TPSA vs. Melatonin
Cross‑study comparable
+15.18 Ų
Target 69.3 Ų Melatonin 54.12 Ų
28% increase in polar surface area may alter predictions of passive BBB penetration and oral absorption; relevant for CNS vs. peripheral target engagement studies
Computed TPSA (ChemDiv) vs. IUPHAR; experimental PAMPA or Caco‑2 data lacking
Polar surface area Oral bioavailability Blood-brain barrier

Hydrogen-Bond & Solubility vs. 2-Methoxy Analog

The target compound (C19H20N2O2) possesses 3 hydrogen-bond acceptors and 2 donors with a computed logSw of -4.41, whereas the direct structural analog 2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide (C19H20N2O3) contains an additional oxygen, increasing hydrogen-bond acceptor count to 4 and elevating molecular weight to 324.37 [1]. This single atom substitution (CH₃ → OCH₃) is predicted to further reduce solubility and alter protein-binding pharmacophore features.

HBA & Solubility vs. 2‑Methoxy Analog
Cross‑study comparable
Target: HBA 3, MW 308.38, logSw −4.41 2‑Methoxy analog: HBA 4, MW 324.37
One fewer HBA and lower MW may translate to better solubility; supports assay‑dependent comparison of precipitation risk between methyl and methoxy analogs
logSw for analog not reported but expected lower; experimental solubility validation recommended
Solubility Hydrogen bonding Structural analog

6-Methoxy vs. 5-Methoxy Substitution: Receptor Binding SAR

Published structure-activity relationship (SAR) studies on indole melatonin analogs demonstrate that shifting the methoxy group from the 5-position (as in melatonin) to the 6-position can retain or even enhance melatonin receptor affinity when combined with optimized N-acyl substituents. In the 1-(2-alkanamidoethyl)-6-methoxyindole series, certain 6-methoxy derivatives exhibited picomolar-range affinity (Ki) for the melatonin receptor, comparable to or surpassing melatonin itself [1]. While no direct binding data exist for the target compound, this class-level evidence supports the rationale that the 6-methoxy substitution is a viable pharmacophoric alternative to the canonical 5-methoxy, and that the 2-methylbenzamide moiety may further modulate receptor subtype selectivity.

6‑Methoxy SAR Context
Class‑level inference
Class‑level SAR from 6‑methoxyindole series shows picomolar‑range melatonin receptor affinity possible with optimized N‑1 substituents (Tarzia et al., 1997)
6‑Methoxy substitution not a binding liability; class‑level evidence may support receptor engagement studies, but direct Ki for this compound unavailable
Binding data from quail optic tecta; no MT1/MT2 subtype‑specific data
Melatonin receptor Structure-activity relationship 6-methoxyindole

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide: Research Applications


Melatonin Receptor Subtype Selectivity Screening

Researchers seeking to explore melatonin receptor (MT1/MT2) ligand space beyond the ubiquitous 5-methoxyindole scaffold can use this compound as a 6-methoxyindole probe. Its structural deviation from melatonin combined with published class-level SAR suggesting that 6-methoxy substitution can support high-affinity binding makes it suitable for panel screening to identify novel subtype-selective chemotypes. The 2-methylbenzamide group introduces steric bulk that may differentially affect MT1 versus MT2 binding pockets.

Physicochemical Property-Driven Lead Optimization

This compound's well-defined computed properties—logP 3.7, TPSA 69.3 Ų, logSw -4.41, and 3 HBA/2 HBD —make it a useful reference point for building focused libraries aimed at optimizing oral bioavailability and CNS penetration profiles. The >2 log unit lipophilicity shift relative to melatonin [1] provides a distinct starting point for medicinal chemistry campaigns targeting peripheral melatonin receptors or other GPCRs where higher logP is desired.

Solubility Assay Comparison vs. 2-Methoxy Analog

In cellular screening cascades where compound precipitation is a limiting factor, the target compound offers a predicted solubility advantage over its 2-methoxy analog (logSw -4.41 vs. expected lower, plus one fewer hydrogen-bond acceptor) [3]. Procurement of both compounds for a side-by-side comparison can experimentally validate whether the methyl-to-methoxy substitution impacts assay performance, enabling informed library design decisions.

Computational Docking & Pharmacophore Modeling

The combination of a 6-methoxyindole core, ethylamine linker, and 2-methylbenzamide cap provides a distinct pharmacophoric fingerprint for computational studies. The publicly available SMILES and InChIKey allow for straightforward in silico docking studies against melatonin receptor homology models or other indole-binding GPCRs, facilitating virtual screening efforts that prioritize compounds with novel substitution patterns .

Application
Selection Property
Validation Focus
Melatonin receptor subtype screening
6‑Methoxyindole scaffold with 2‑methylbenzamide steric bulk
MT1/MT2 binding panel to evaluate subtype preference relative to 5‑methoxy ligands
Physicochemical property‑driven lead optimization
Computed property baseline (logP, TPSA, HBA/HBD)
Experimental logD and kinetic solubility profiling for CNS/PNS partitioning decisions
Comparative solubility assay with 2‑methoxy analog
Methyl vs. methoxy substitution impact on HBA count and predicted logSw
Kinetic solubility comparison under assay‑relevant conditions to inform library design
Computational docking and pharmacophore modeling
Pharmacophoric fingerprint from 6‑methoxyindole, ethylamine linker, 2‑methylbenzamide
Docking pose concordance with melatonin receptor homology models
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